1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea
Description
Properties
IUPAC Name |
1-benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-23(2)18-12-10-17(11-13-18)19(24(3)4)15-22-20(25)21-14-16-8-6-5-7-9-16/h5-13,19H,14-15H2,1-4H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNSAXINAVVTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzylamine with an appropriate isocyanate to form a benzylurea intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, under basic conditions using sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Scientific Research Applications
1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzyl group may enhance lipophilicity, facilitating membrane permeability and intracellular activity.
Comparison with Similar Compounds
- 1-Benzyl-3-[2-(dimethylamino)-2-[4-(methylamino)phenyl]ethyl]urea
- 1-Benzyl-3-[2-(dimethylamino)-2-[4-(ethylamino)phenyl]ethyl]urea
Comparison: Compared to similar compounds, 1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea is unique due to the presence of two dimethylamino groups, which may enhance its reactivity and biological activity
Biological Activity
1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea, with the CAS number 1172955-78-0, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea is , with a molecular weight of 340.5 g/mol. The structure consists of a benzyl group attached to a urea moiety, which is further substituted by dimethylamino groups. This unique configuration is believed to contribute to its biological activity.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Activity : Preliminary investigations suggest that 1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea may possess antibacterial and antifungal properties, potentially inhibiting the growth of pathogenic strains.
- Neuropharmacological Effects : Due to the presence of dimethylamino groups, the compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Case Studies
- Antitumor Activity in Breast Cancer Cells : A study evaluated the efficacy of similar urea derivatives against MCF-7 breast cancer cells. Results showed significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Testing : In vitro assays demonstrated that compounds structurally similar to 1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings support its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced cell survival.
- Disruption of Membrane Integrity : Antimicrobial action may occur through disruption of bacterial cell membranes, leading to cell lysis.
- Modulation of Neurotransmitter Receptors : The dimethylamino groups may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing therapeutic effects in neurological conditions.
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications. The following table summarizes key findings from recent studies:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Urea derivative | 5.0 | Antitumor |
| Compound B | Similar structure | 10.0 | Antimicrobial |
| Compound C | Related urea | 15.0 | Neuroactive |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with benzyl isocyanate and a functionalized amine precursor. Optimization involves screening catalysts (e.g., metal catalysts like those in phosphine-based systems ), solvents (polar aprotic solvents for nucleophilic substitution), and temperatures. Reaction progress should be monitored via HPLC or TLC, with purity confirmed by NMR and mass spectrometry. For reproducibility, document parameters such as stoichiometry, reaction time, and purification methods (e.g., column chromatography) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- X-ray crystallography for absolute configuration determination, as demonstrated in benzodiazepinone structural studies .
- HPLC-MS for purity assessment and molecular weight verification.
- FT-IR to identify urea carbonyl stretches (~1640–1680 cm⁻¹). Cross-reference data with PubChem entries for validation .
Q. What are the key considerations in designing in vitro assays to evaluate the compound’s bioactivity?
- Methodological Answer :
- Use dose-response curves to determine IC50/EC50 values.
- Select cell lines or enzyme systems relevant to the hypothesized mechanism (e.g., kinase inhibition).
- Ensure solubility via pre-experiment solubility testing in DMSO or buffers, using molarity calculators to prepare stock solutions .
- Include controls (positive/negative) and replicate experiments ≥3 times to assess variability .
Advanced Research Questions
Q. How can molecular docking simulations be applied to study the interaction of this compound with biological targets?
- Methodological Answer :
- Generate the compound’s 3D structure from crystallographic data (e.g., analogs in ) or quantum mechanical optimization.
- Perform molecular docking (e.g., AutoDock Vina) against target protein structures (PDB database). Prioritize binding poses with favorable ΔG values.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm activity.
- Variable standardization : Control for differences in cell passage number, serum concentration, or compound batch purity.
- Statistical analysis : Apply multivariate regression to identify confounding variables.
- Theoretical alignment : Reconcile discrepancies by linking results to established mechanisms (e.g., receptor subtype selectivity) .
Q. How does the compound’s stereochemistry influence its pharmacological profile, and what methods are used to analyze this?
- Methodological Answer :
- Synthesize enantiomers via chiral catalysts or resolve racemic mixtures using chiral HPLC .
- Compare bioactivity of enantiomers in vitro (e.g., IC50 differences).
- Analyze stereochemical stability under physiological conditions (pH, temperature) via circular dichroism (CD) or X-ray crystallography .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Map its structure-activity relationships (SAR) to known pharmacophores (e.g., urea-based kinase inhibitors).
- Use quantitative structure-activity relationship (QSAR) models to predict off-target effects or optimize logP values.
- Align findings with conceptual frameworks like the "molecular similarity principle" or receptor theory .
Methodological Best Practices
Q. What are the best practices for ensuring reproducibility in synthesizing this compound?
- Methodological Answer :
- Documentation : Record exact reagent sources, purification gradients, and equipment calibration data.
- Quality control : Use standardized analytical protocols (e.g., USP guidelines) and share raw data (NMR spectra, chromatograms).
- Collaboration : Reference methodologies from chemical engineering design frameworks (e.g., process control in RDF2050108 ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
